molecular formula C12H7F5N2O B1391127 6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine CAS No. 1214330-58-1

6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine

Cat. No. B1391127
CAS RN: 1214330-58-1
M. Wt: 290.19 g/mol
InChI Key: KMPIJCBLBRJAIJ-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine, also known as DFMPT, is a fluorinated compound that has recently been studied for its potential applications in various scientific research fields. DFMPT has been proposed as a possible drug for treating a variety of diseases, and as a reagent for synthesizing other compounds.

Scientific Research Applications

1. Metalation and Functionalization

6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine is a key compound in the metalation and subsequent functionalization of trifluoromethyl-substituted pyridines. This process allows for selective carboxylation or functionalization at specific positions of the pyridine ring, enabling the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).

2. Synthesis and Applications in Complexes

Advancements in the chemistry of pyridine derivatives, including 6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine, have led to significant developments in creating multi-functional spin-crossover switches, biomedical sensors, and catalysis applications. These derivatives are integral in forming complexes with unique properties (Halcrow, 2014).

3. Anticancer Activity

Research has focused on synthesizing novel pyridine derivatives, including 6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine, to investigate their efficacy against various cancer cell lines. These compounds have shown promising results in in vitro studies, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2020).

4. Dye-Sensitized Solar Cells

Derivatives of 6-(Difluoromethoxy)-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine have been used in the structural tuning of Ru(II) sensitizers for dye-sensitized solar cells. These compounds aid in improving the photophysical and electrochemical properties of the sensitizers, enhancing the overall efficiency of solar cells (Chou et al., 2014).

5. Phosphorescent Materials in OLEDs

The compound is used in the synthesis of cyclometalated Ir(III) complexes, which are key components in organic light-emitting diodes (OLEDs). The ligands derived from this pyridine compound contribute to the phosphorescence spectra and quantum yields, crucial for the performance of OLEDs (Guo et al., 2019).

properties

IUPAC Name

6-(difluoromethoxy)-3-pyridin-3-yl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2O/c13-11(14)20-9-4-3-8(7-2-1-5-18-6-7)10(19-9)12(15,16)17/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPIJCBLBRJAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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